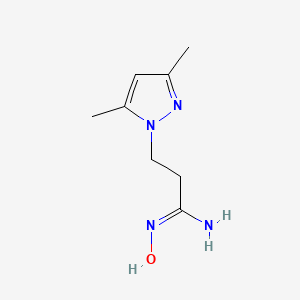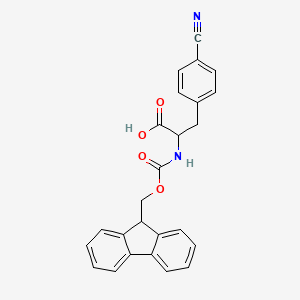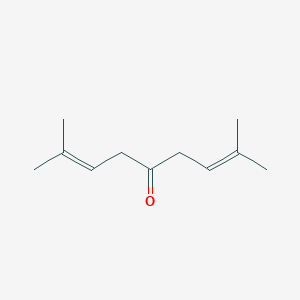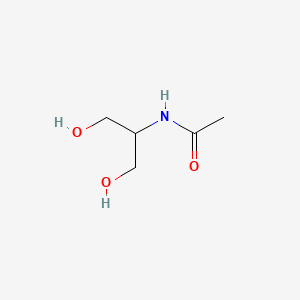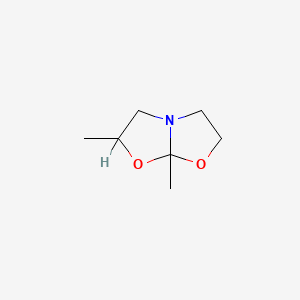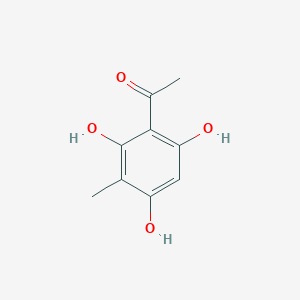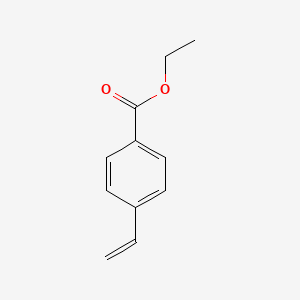
Ethyl 4-vinylbenzoate
Vue d'ensemble
Description
Ethyl 4-vinylbenzoate is an organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-vinylbenzoate is1S/C11H12O2/c1-3-9-5-7-10 (8-6-9)11 (12)13-4-2/h3,5-8H,1,4H2,2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 4-vinylbenzoate is a solid substance at room temperature . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 .Applications De Recherche Scientifique
Polymer Chemistry Applications
- Functional Polymers : Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a derivative of Ethyl 4-vinylbenzoate, is synthesized for use in functional polymers. This compound is valuable for creating homopolymers and copolymers with styrene and methyl methacrylate, useful in polymer chemistry (Sumida & Vogl, 1981).
- Cross-Linked Polystyrene Resins : Triorganotin-4-vinylbenzoates, when copolymerized with styrene and 1,4-divinylbenzene, create resins with significant catalytic activity in transesterification reactions. These resins are of interest for their potential applications in industrial catalysis (Angiolini et al., 2006).
- Polymeric Biocides : Poly(ethylene-co-vinyl alcohol) can be synthesized using Ethyl 4-vinylbenzoate derivatives. This material has applications in creating antimicrobial agents and biocides, demonstrating significant potential in medical and hygiene products (Park et al., 2004).
Material Science and Engineering
- Synthesis and Polymerization : Active ester monomers based on 4-vinylbenzoic acid have been synthesized for use in creating reactive polymers. These materials have potential applications in various fields of material science and engineering (Nilles & Théato, 2007).
- Compatibility Studies : Studies on the miscibility of poly(styrene-co-4-vinylbenzoic acid) with different polymers like poly(ethyl methacrylate) have been conducted, showing potential for creating new polymer blends with unique properties (Ourdani & Amrani, 2002).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Reactions : Ethyl 4-vinylbenzoate derivatives have been used in palladium-catalyzed deoxygenative approaches for synthesizing 2-vinylbenzoic acids, which are key precursors in the synthesis of bioactive molecules. This demonstrates the role of Ethyl 4-vinylbenzoate in facilitating complex chemical reactions (Ram et al., 2020).
Biomedical and Tissue Engineering
- Photofabrication of Tubular Scaffolds : Vinylated polysaccharides, created using derivatives of Ethyl 4-vinylbenzoate, have been explored for their potential use in photofabricating tubular scaffolds for tissue engineering. This application is critical in the field of regenerative medicine (Matsuda & Magoshi, 2002).
Environmental Science
- Environmental Behavior of UV Filters : Ethyl-4-aminobenzoate, a derivative, has been studied for its environmental behavior as a UV filter. This research is crucial for understanding the ecological impact of such compounds (Li et al., 2017).
Safety And Hazards
Ethyl 4-vinylbenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 4-ethenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSXJBCEIBVGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446363 | |
| Record name | ethyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-vinylbenzoate | |
CAS RN |
2715-43-7 | |
| Record name | ethyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

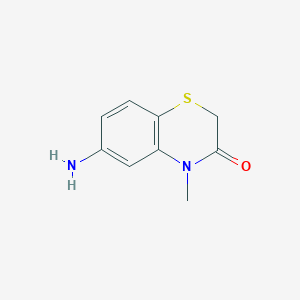
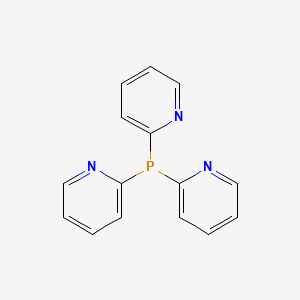
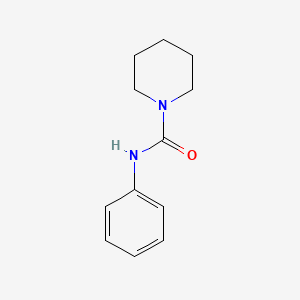
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)
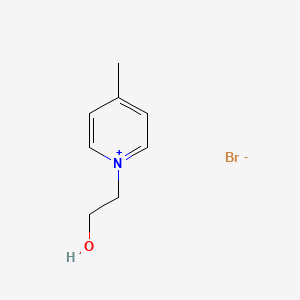
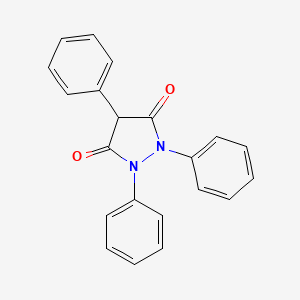
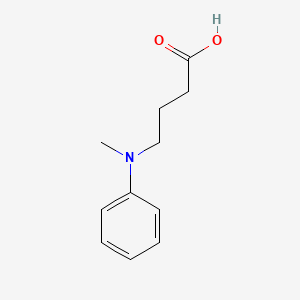
![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
